5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one
Overview
Description
5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and an amino-substituted cyclohexenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one typically involves multiple steps, starting with the preparation of the cyclohexenone ring followed by the introduction of the methoxyphenyl and amino groups. Common synthetic routes include:
Cyclohexenone Formation: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions.
Amino Group Introduction: The amino group is typically introduced through nucleophilic substitution reactions using appropriate amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexane ring.
Substitution: Both the methoxyphenyl and amino groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce cyclohexane derivatives.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various cellular effects.
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohexanone: Similar structure but with a saturated cyclohexane ring.
5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness
5-(4-Methoxyphenyl)-3-[(2-methylpropyl)amino]cyclohex-2-en-1-one is unique due to its specific combination of functional groups and the presence of an unsaturated cyclohexenone ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-(4-methoxyphenyl)-3-(2-methylpropylamino)cyclohex-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-12(2)11-18-15-8-14(9-16(19)10-15)13-4-6-17(20-3)7-5-13/h4-7,10,12,14,18H,8-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNQHYJWFIYQCP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=CC(=O)CC(C1)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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